N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S2/c1-29-17-4-2-3-16(11-17)26-21(28)20-18(9-10-30-20)25-22(26)31-13-19(27)24-12-14-5-7-15(23)8-6-14/h2-8,11H,9-10,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVXEAITVCOHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that exhibits significant biological activity. This article delves into its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
Molecular Structure and Formula
- IUPAC Name : this compound
- Molecular Formula : C23H22FN3O3S
- Molecular Weight : 403.4 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The compound's biological activity is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of enzymes and receptors involved in inflammatory processes and other biological pathways. The thieno[3,2-d]pyrimidine core structure plays a crucial role in its pharmacological effects.
Pharmacological Effects
- Anti-inflammatory Activity :
-
Antioxidant Properties :
- Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress markers.
Study 1: COX Inhibition Assay
A study evaluated the anti-inflammatory effects of synthesized thieno[3,2-d]pyrimidine derivatives. The results indicated that several derivatives significantly inhibited COX enzymes with IC50 values comparable to standard anti-inflammatory drugs like diclofenac and celecoxib.
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| Derivative A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Derivative B | 26.04 ± 0.36 | 31.4 ± 0.12 |
Study 2: In Vivo Efficacy
In vivo tests involving carrageenan-induced paw edema in rats demonstrated that certain derivatives exhibited anti-inflammatory effects similar to indomethacin, with effective doses (ED50) calculated at approximately 9.17 μM for indomethacin compared to values between 8.23 μM and 11.60 μM for the tested compounds.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies revealed that modifications on the thieno[3,2-d]pyrimidine scaffold significantly influence biological activity. Electron-donating groups at specific positions enhance anti-inflammatory efficacy while maintaining low toxicity profiles.
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction intermediates be monitored?
The synthesis involves multi-step reactions starting with thienopyrimidine core formation. A plausible route includes:
Core assembly : Cyclization of mercaptonicotinonitrile derivatives with chloroacetyl intermediates under basic conditions (e.g., triethylamine in DMF) .
Functionalization : Thioether linkage formation via nucleophilic substitution between the thienopyrimidine core and activated acetamide derivatives .
Monitoring : Use thin-layer chromatography (TLC) for real-time reaction progress tracking and HPLC for purity assessment (>95%) .
Q. How can structural elucidation be performed to confirm the compound’s identity?
- NMR spectroscopy : 1H/13C NMR to verify aromatic protons (δ 6.8–7.4 ppm for fluorobenzyl/methoxyphenyl groups) and thioacetamide linkages .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C₂₄H₂₀FN₃O₃S₂, expected [M+H]+ at 494.12) .
- X-ray crystallography : Resolve crystal packing and stereochemistry for the thienopyrimidine core .
Q. What methodologies ensure purity and stability during synthesis?
- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization from ethanol .
- Stability testing : Accelerated degradation studies under varied pH/temperature to identify labile sites (e.g., thioether bond hydrolysis at pH < 3) .
Advanced Research Questions
Q. How can molecular docking studies predict interactions with biological targets?
- Target selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases, where thienopyrimidine derivatives show affinity .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, focusing on hydrogen bonding with the fluorobenzyl group and π-π stacking with the methoxyphenyl moiety .
- Validation : Compare computational results with in vitro enzyme inhibition assays (e.g., IC₅₀ values for COX-2 inhibition) .
Q. What strategies optimize pharmacological properties without compromising activity?
- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) to enhance lipophilicity (logP) while retaining potency .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and bioavailability .
Q. How to resolve contradictions in bioactivity data across experimental models?
- Case example : Discrepancies in enzyme inhibition assays may arise from solvent choice (DMSO vs. aqueous buffers) or assay pH .
- Mitigation : Standardize protocols (e.g., fixed DMSO concentration ≤1%) and validate with orthogonal assays (e.g., SPR vs. fluorescence-based readouts) .
Q. What analytical techniques address regioselectivity challenges in synthesis?
- Reagent control : Use directing groups (e.g., nitro substituents) to steer electrophilic substitution on the thienopyrimidine ring .
- DFT calculations : Predict electronic effects of substituents (e.g., methoxy vs. fluoro groups) on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
